Alnustone

概要

説明

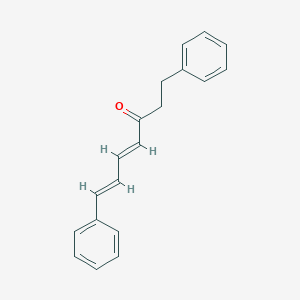

Alnustone is a diarylheptanoid compound with a structural formula of 1,7-diphenyl-1,3-heptadien-5-one, isolated from the male flower of Alnus pendula Matsum. It is part of a larger group of natural products known as diarylheptanoids, which are characterized by a 1,7-diphenylheptane skeleton and are prevalent in the genus Alnus .

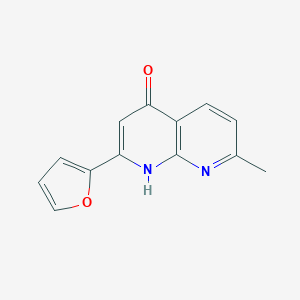

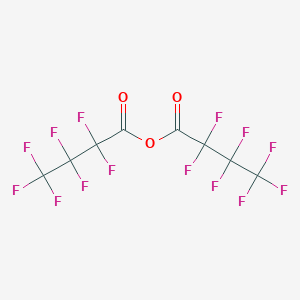

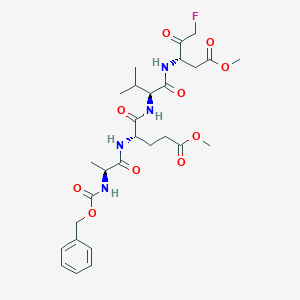

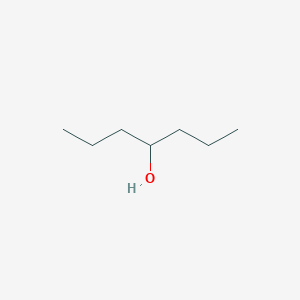

Synthesis Analysis

The synthesis of alnustone has been achieved starting from benzaldehyde in a three-step process with an overall yield of 57%. The first step involves the condensation of benzaldehyde with acetone to produce benzalacetone. This is followed by Pd-C catalyzed hydrogenation to obtain benzylacetone. Finally, in situ enamination of benzylacetone with pyrrolidine and acetic acid, followed by treatment with cinnamaldehyde, yields alnustone .

Molecular Structure Analysis

The molecular structure of alnustone has been established through chemical and spectral data. It is a nonphenolic diarylheptanoid, which means it does not contain a phenolic hydroxyl group. The structure is based on a heptadiene backbone with phenyl groups at the first and seventh carbon atoms .

Chemical Reactions Analysis

Alnustone exhibits significant growth inhibition against hepatocellular carcinoma (HCC) cells. It induces apoptosis, decreases mitochondrial membrane potential, and inhibits the expression of proteins related to apoptosis and the PI3K/Akt/mTOR/p70S6K pathways. It also generates reactive oxygen species (ROS) production in HCC cells. The anticancer effects of alnustone can be reversed by N-acetyl-L-cysteine (NAC), a ROS inhibitor, suggesting that its mechanism of action is mediated through ROS production .

Physical and Chemical Properties Analysis

Pharmacokinetic studies have shown that alnustone has a relatively short residence time in vivo and is quickly eliminated from rat plasma. It is mainly distributed in tissues with large blood flow, such as the lungs and liver, which may be the target organs for its efficacy. The pharmacokinetic profile of alnustone was determined using liquid chromatography tandem mass spectrometry (LC-MS/MS), and the drug was found to have a peak plasma concentration (Cmax) of 7066.36 ± 820.62 ng/mL after intravenous administration at a dose of

科学的研究の応用

Anticancer Activity

Alnustone has demonstrated potent growth inhibition against hepatocellular carcinoma (HCC) cells, primarily through inducing apoptosis and affecting mitochondrial membrane potential. Its anticancer activity is attributed to the ROS-mediated PI3K/Akt/mTOR/p70S6K axis. Moreover, in vivo studies show that alnustone significantly inhibits tumor growth in HepG2 xenografts, induces apoptosis in tumor tissues, and improves liver tissue pathology in mice, suggesting its potential as a novel anticancer agent for HCC treatment (Wang et al., 2021).

Pharmacokinetics and Tissue Distribution

A study focusing on the pharmacokinetics and tissue distribution of alnustone in rats after intravenous administration revealed that the drug is mainly distributed in tissues with large blood flow, particularly the lungs and liver, indicating these organs as potential target sites for alnustone's efficacy. This study provides crucial information for further applications of alnustone (Song et al., 2019).

Synthetic Approaches

Efficient synthetic methods for alnustone have been developed, starting from benzaldehyde in three steps with an overall yield of 57%. These synthetic approaches are crucial for facilitating further research and potential clinical applications of alnustone (Göksu et al., 2003).

Antibacterial Activities

Alnustone and its derivatives have shown promising antibacterial activities against a range of gram-positive and gram-negative bacteria, and even against yeast. This indicates the potential of alnustone as a therapeutic agent in treating various bacterial infections (Demir et al., 2020).

Inhibitory Effects on Virulence Factors

Alnustone has been found to inhibit key virulence factors of Streptococcus pneumoniae, namely pneumolysin and sortase A. This inhibitory effect underscores alnustone's potential in treating infections caused by this pathogen and highlights its possible role in addressing antibiotic resistance issues (Zhang et al., 2022).

作用機序

Target of Action

Alnustone is a non-phenolic natural diarylheptanoid . It has been found to be a promising inhibitor for estrogen receptor alpha (ER-α) , which is a novel cancer therapeutic target. ER-α plays a crucial role in the growth and development of some types of breast cancer .

Mode of Action

Alnustone-like compounds interact efficiently with ER-α . The protective and inhibitive roles of these compounds are related to their functional groups and their binding mode of action on the ER-α protein . This interaction can lead to either protective activity or inhibition of cell growth and proliferation of human breast cancer cells .

Pharmacokinetics

After single-dose intravenous administration of Alnustone (5 mg/kg) in rats, the mean peak plasma concentration (Cmax) value was 7066.36 ± 820.62 ng/mL, and the mean area under the concentration-time curve (AUC0–t) value was 6009.79 ± 567.30 ng/mL∙h .

Result of Action

The interaction of Alnustone with ER-α can lead to either protective activity or inhibition of cell growth and proliferation of human breast cancer cells . This suggests that Alnustone may have potential therapeutic effects against ER-α positive breast cancer.

Action Environment

The drug is mainly distributed in tissues with large blood flow, and the lung and liver might be the target organs for Alnustone efficacy . This suggests that the action, efficacy, and stability of Alnustone could be influenced by factors such as blood flow and organ-specific environments.

Safety and Hazards

将来の方向性

The pharmacokinetic study of Alnustone might provide helpful information for its future preclinical applications and theoretical basis for its further exploitation . Another study suggests that Alnustone can be used as an effective inhibitor of PLY and Srt A, which makes it a promising treatment option for Streptococcus pneumoniae .

特性

IUPAC Name |

(4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-14H,15-16H2/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMJDOUOHDOUFG-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415724 | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Alnustone | |

CAS RN |

33457-62-4 | |

| Record name | Alnustone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33457-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 378841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033457624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33457-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4E,6E)-1,7-diphenylhepta-4,6-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 - 63.5 °C | |

| Record name | Alnustone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031664 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

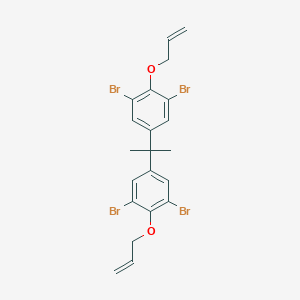

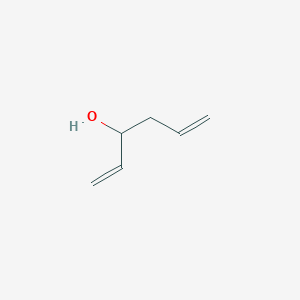

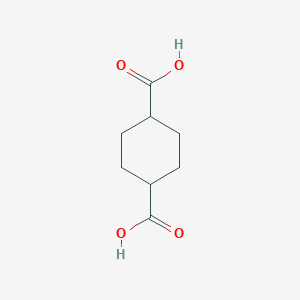

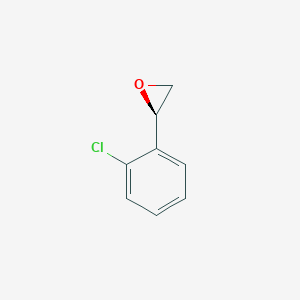

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)